![molecular formula C14H20ClN B1446879 3-Benzyl-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 1803562-40-4](/img/structure/B1446879.png)

3-Benzyl-8-azabicyclo[3.2.1]octane hydrochloride

Übersicht

Beschreibung

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . The compound “3-Benzyl-8-azabicyclo[3.2.1]octane hydrochloride” is a derivative of this family .

Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis

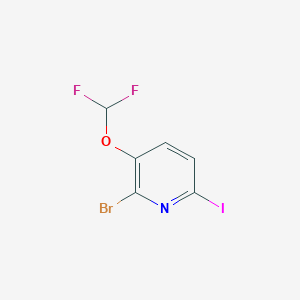

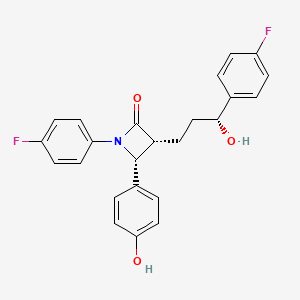

The molecular formula of “3-Benzyl-8-azabicyclo[3.2.1]octane hydrochloride” is C14H20ClN . The structure of this compound is based on the 8-azabicyclo[3.2.1]octane scaffold, which is a bicyclic structure with a nitrogen atom incorporated into one of the rings .Chemical Reactions Analysis

The synthesis of 8-azabicyclo[3.2.1]octanes has been achieved via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides . The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .Wissenschaftliche Forschungsanwendungen

Synthesis of Tropane Alkaloids

- Scientific Field : Organic & Biomolecular Chemistry .

- Summary of Application : The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .

- Methods of Application : Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .

- Results or Outcomes : This method has been used in the synthesis of tropane alkaloids .

Asymmetric 1,3-Dipolar Cycloadditions

- Scientific Field : Chemical Communications .

- Summary of Application : The 8-azabicyclo[3.2.1]octane scaffold can be synthesized via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides .

- Methods of Application : The asymmetric cycloadditions are performed using a rhodium (II) complex/chiral Lewis acid binary system .

- Results or Outcomes : The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .

Agrochemical Synthesis

- Scientific Field : Agrochemistry .

- Summary of Application : The 8-azabicyclo[3.2.1]octane scaffold is used as an important raw material and intermediate in the field of agrochemical synthesis .

- Methods of Application : The specific methods of application in agrochemical synthesis can vary widely depending on the specific agrochemical being synthesized .

- Results or Outcomes : The use of 8-azabicyclo[3.2.1]octane scaffold in agrochemical synthesis contributes to the production of a variety of agrochemical products .

Pharmaceutical Synthesis

- Scientific Field : Pharmaceutical Chemistry .

- Summary of Application : The 8-azabicyclo[3.2.1]octane scaffold is also employed as a crucial raw material and intermediate in pharmaceutical synthesis .

- Methods of Application : The specific methods of application in pharmaceutical synthesis can vary widely depending on the specific drug being synthesized .

- Results or Outcomes : The use of 8-azabicyclo[3.2.1]octane scaffold in pharmaceutical synthesis contributes to the production of a variety of pharmaceutical products .

Dyestuff Field

- Scientific Field : Dye Chemistry .

- Summary of Application : The 8-azabicyclo[3.2.1]octane scaffold is used as a raw material and intermediate in the dyestuff field .

- Methods of Application : The specific methods of application in the dyestuff field can vary widely depending on the specific dye being synthesized .

- Results or Outcomes : The use of 8-azabicyclo[3.2.1]octane scaffold in the dyestuff field contributes to the production of a variety of dyes .

Organic Synthesis

- Scientific Field : Organic Chemistry .

- Summary of Application : The 8-azabicyclo[3.2.1]octane scaffold is employed as an important raw material and intermediate in organic synthesis .

- Methods of Application : The specific methods of application in organic synthesis can vary widely depending on the specific organic compound being synthesized .

- Results or Outcomes : The use of 8-azabicyclo[3.2.1]octane scaffold in organic synthesis contributes to the production of a variety of organic compounds .

Safety And Hazards

The safety data sheet for a similar compound, 8-Benzyl-8-azabicyclo[3.2.1]octan-3-endo-ol, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-benzyl-8-azabicyclo[3.2.1]octane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N.ClH/c1-2-4-11(5-3-1)8-12-9-13-6-7-14(10-12)15-13;/h1-5,12-15H,6-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQDDFOAFTKZAFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2)CC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzyl-8-azabicyclo[3.2.1]octane hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-(ethylamino)ethyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1446815.png)